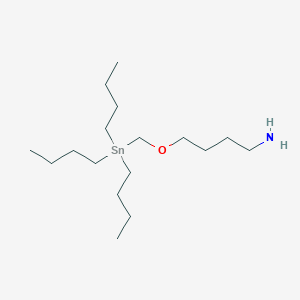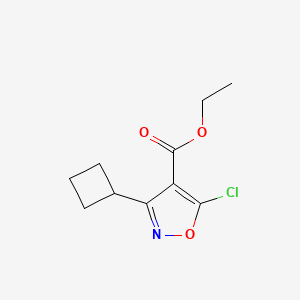![molecular formula C21H20N4O4 B2681982 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2137851-57-9](/img/structure/B2681982.png)
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis. The compound you mentioned seems to be a derivative of Fmoc-amino acid, which is commonly used in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding amino acid with Fmoc-OSu in the presence of a base .Molecular Structure Analysis
The molecular structure of Fmoc-amino acids consists of a fluorenyl group (a tricyclic aromatic system), a methoxy group, a carbonyl group, and the side chain of the amino acid .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, allowing the free amine to react with the next Fmoc-amino acid in the sequence .Physical And Chemical Properties Analysis
Fmoc-amino acids are typically solid at room temperature. The exact physical and chemical properties would depend on the specific structure of the compound .Applications De Recherche Scientifique
Triazole-Based Scaffolds in Peptidomimetics
Triazole derivatives, such as the one , are crucial for developing peptidomimetics or biologically active compounds leveraging the triazole scaffold. Their synthesis often involves overcoming the Dimroth rearrangement through protocols like ruthenium-catalyzed cycloaddition, leading to protected triazole amino acids. These amino acids facilitate the creation of dipeptides with structural motives typical of turn inducers and compounds active as HSP90 inhibitors, demonstrating their value in medicinal chemistry and drug design (Ferrini et al., 2015).
Fluorophore Development for Biomedical Analysis
The compound's structure, akin to fluorophore derivatives, suggests its potential application in creating novel fluorophores with strong fluorescence across a wide pH range in aqueous media. Such applications are pivotal in biomedical analysis, where stable, high-fluorescence-intensity compounds are needed for accurate and sensitive detection in various pH environments (Hirano et al., 2004).
Dispersion of Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, related to the compound of interest, are utilized as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated versions, creating homogeneous aqueous nanotube dispersions on-demand. This application underscores the compound's relevance in materials science, particularly in the preparation and manipulation of carbon nanotube-based materials for various technological applications (Cousins et al., 2009).
Anti-inflammatory Agents
Compounds within the same family have shown a broad spectrum of anti-inflammatory activity. Their mechanism of action includes inhibiting T-lymphocyte activation and blocking neutrophil recruitment at the inflammatory site without being general myelotoxins. Such findings highlight the potential therapeutic applications of these compounds in treating inflammatory diseases (Burch et al., 1991).
Solid-Phase Synthesis of Peptide Amides
The compound's related structures are used as a handle reagent for the solid-phase synthesis of peptide amides based on the fluorenylmethoxycarbonyl method. This application is crucial in peptide synthesis, where the compound facilitates the production of C-terminal amide peptides, demonstrating its importance in synthetic organic chemistry and peptide drug development (Funakoshi et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-20(27)19-12-25(24-23-19)11-5-10-22-21(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18H,5,10-11,13H2,(H,22,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQVOXKRJELGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN4C=C(N=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
2137851-57-9 |
Source


|
| Record name | 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide](/img/structure/B2681908.png)
![ethyl 4-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2681910.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2681912.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl](/img/structure/B2681914.png)
![2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2681918.png)


![6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681921.png)